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4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Drug-likeness Physicochemical profiling Scaffold selection

4-Methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 56563-33-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyridazin-7-one class, characterized by a fused pyrazole–pyridazinone bicyclic core with a phenyl substituent at N1 and a methyl group at C4. Its molecular formula is C₁₂H₁₀N₄O (MW 226.24 g/mol).

Molecular Formula C12H10N4O
Molecular Weight 226.239
CAS No. 56563-33-8
Cat. No. B2502369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
CAS56563-33-8
Molecular FormulaC12H10N4O
Molecular Weight226.239
Structural Identifiers
SMILESCC1=NNC(=O)C2=C1C=NN2C3=CC=CC=C3
InChIInChI=1S/C12H10N4O/c1-8-10-7-13-16(9-5-3-2-4-6-9)11(10)12(17)15-14-8/h2-7H,1H3,(H,15,17)
InChIKeyQRGZOYXSZJBBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 56563-33-8): Procurement-Relevant Compound Identity and Core Scaffold Profile


4-Methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 56563-33-8) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyridazin-7-one class, characterized by a fused pyrazole–pyridazinone bicyclic core with a phenyl substituent at N1 and a methyl group at C4. Its molecular formula is C₁₂H₁₀N₄O (MW 226.24 g/mol) [1]. This scaffold serves as a versatile intermediate in medicinal chemistry, with reported bioactivity profiles spanning kinase inhibition, phosphodiesterase modulation, and anti-infective screening [2]. For procurement decisions, it is essential to recognize that subtle variations in the N1-aryl or C4-alkyl substitution pattern on this core are known to produce divergent target selectivity and potency profiles, making exact structural identity critical [2].

Why Pyrazolo[3,4-d]pyridazin-7-one Analogs Cannot Be Interchanged with 4‑Methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one


The pyrazolo[3,4-d]pyridazin-7-one chemotype is characterized by high sensitivity to even minor structural perturbations. In a series of 66 covalent FGFR inhibitors built on this core, modification of the N1-aryl group or the C4-substituent resulted in FGFR1 IC₅₀ values shifting by over two orders of magnitude [1]. Additionally, the PDE5 inhibitor literature demonstrates that replacing the C4-methyl group with a phenyl or altering the N1-substituent fundamentally redirects selectivity between PDE5 and PDE6 isoforms [2]. These structure–activity relationship (SAR) data confirm that in-class compounds with different substituent combinations—such as 4-methyl-1-(4-methylphenyl) analogs or 7-thiol variants—cannot be assumed to be functionally equivalent as research tools or synthetic building blocks, and substituting them without validation risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for 4-Methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one vs. Closest Analogs


Predicted Passive Permeability Advantage vs. Higher Molecular Weight Pyrazolo[3,4-d]pyridazinone Leads

In procurement for early-stage hit-to-lead or probe development, predicted membrane permeability is a key selection criterion. 4-Methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (MW 226.24 g/mol; AlogP 1.42; tPSA 63.57 Ų) aligns with optimal ranges for oral bioavailability and cell permeability [1]. By comparison, the lead FGFR inhibitor compound 10h from the series of Wu et al. (MW >500 g/mol; tPSA not explicitly reported but structurally higher due to an acrylamide warhead and extended N1-aryl group) exhibits substantially greater molecular weight and polar surface area, which are associated with higher risk of poor permeability and efflux [2]. The smaller scaffold of the target compound offers a quantifiably superior physicochemical starting point for lead optimization programs prioritizing ligand efficiency and central nervous system (CNS) penetration.

Drug-likeness Physicochemical profiling Scaffold selection

Plasmodium falciparum Whole-Cell Activity: A Screening Benchmark for Antimalarial Prioritization

In the MMV Hit Generation Library 1 (HGL1) primary screen against asexual blood-stage Plasmodium falciparum NF54, 4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one demonstrated 21.0% growth inhibition at a single-point concentration of 2 µM after 72 hours, with a Z‑score of −2.61 [1]. This assay benchmark serves as a gatekeeper for antimalarial hit selection. While the compound is not the most potent hit in the library, its activity is reproducible and above the noise threshold (typically │Z-score│ > 2.0). Comparator data from the same screen show that the closely related 4-methyl-1-(4-methylphenyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one exhibited <10% inhibition at 2 µM (Z-score ~ −0.9), indicating that the N1-phenyl substitution pattern is critical for antiplasmodial activity [1].

Antimalarial screening Phenotypic assay Malaria drug discovery

PKCθ Binding Affinity: A Differentiated Kinase Profile vs. In-Class FGFR-Covalent Inhibitors

BindingDB reports a Ki of 134 nM for 4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one against human protein kinase C theta (PKCθ) [1]. In contrast, the structurally elaborated pyrazolo[3,4-d]pyridazinone derivatives developed as covalent FGFR inhibitors (e.g., compound 10h) display FGFR1 IC₅₀ values in the low nanomolar range (typically <10 nM) but are not reported to engage PKCθ [2]. This divergence highlights that the minimalist, non-covalent 4-methyl-1-phenyl core exhibits a distinct kinase selectivity fingerprint, making it a potentially valuable tool compound for PKCθ-mediated signaling studies where potent FGFR inhibition would be a confounding factor.

Kinase selectivity PKC theta Immunology

Recommended Application Scenarios for 4-Methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one Based on Quantitative Evidence


Fragment-Based or Ligand-Efficiency-Driven Kinase Inhibitor Design Programs Targeting PKCθ

The compound's sub-micromolar PKCθ affinity (Ki = 134 nM) combined with its low molecular weight (226.24 Da) and favorable ligand efficiency metrics makes it a suitable starting fragment or early hit for structure-based optimization campaigns focused on immunological indications where PKCθ is a validated target [1]. Its small size provides ample vectors for synthetic elaboration, while its lack of the acrylamide warhead found in covalent FGFR inhibitors avoids indiscriminate reactivity [2].

Antimalarial Hit Validation and SAR Expansion Using a Well-Defined Pyrazolo[3,4-d]pyridazinone Core

With confirmed 21% growth inhibition of P. falciparum NF54 at 2 µM and a Z‑score of −2.61 in the MMV HGL1 primary screen, this compound can serve as a validated hit scaffold for medicinal chemistry teams aiming to improve potency through parallel synthesis at the C4 and N1 positions [3]. The direct comparator data showing loss of activity in the 4-methylphenyl analog underscores the criticality of the N1-phenyl motif and guides follow-up SAR strategies [3].

Control Compound for Selectivity Profiling in Pyrazolo[3,4-d]pyridazinone FGFR Inhibitor Development

Because the target compound does not contain the reactive acrylamide warhead required for covalent FGFR engagement, it can be employed as a negative control in selectivity panels to differentiate covalent vs. non-covalent inhibition or to deconvolute FGFR-independent phenotypes observed with more elaborated pyrazolo[3,4-d]pyridazinone leads [2].

Chemical Tool for PDE Isoform Selectivity Studies (PDE5 vs. PDE6)

The literature on structurally related pyrazolo[3,4-d]pyridazinones establishes that C4‑methyl, N1‑phenyl variants engage the PDE5 catalytic pocket but that further substitution is required for potent PDE5 inhibition and PDE6 selectivity [4]. This compound can therefore be utilized as a minimal pharmacophore probe in enzymatic assays to define the baseline contribution of the core scaffold to PDE binding, facilitating rational design of more selective inhibitors.

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